molecular formula C28H35NO11 B563441 Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside CAS No. 90754-58-8

Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside

Cat. No.: B563441
CAS No.: 90754-58-8
M. Wt: 561.584
InChI Key: QXRLFXLKFXJEJD-ONYJJJNVSA-N
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Description

Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside, also known as this compound, is a useful research compound. Its molecular formula is C28H35NO11 and its molecular weight is 561.584. The purity is usually 95%.
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Scientific Research Applications

Oligosaccharide Synthesis

Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-4,6-benzylidene-alpha-D-galactoside has been utilized in the synthesis of oligosaccharides. For example, it has been used to prepare the 2-amino-2-deoxy-D-galactose analog of the blood-group O(H) determinant, type 2, and its precursors. This involves a series of conversions and glycosylations leading to the formation of a trisaccharide, significant for blood group determination studies (Nashed & Anderson, 1983).

Synthetic Mucin Fragments

The compound has also been used in the synthesis of various mucin fragments. For instance, it has been involved in creating synthetic fragments resembling mucins, which are crucial in understanding the structure and function of these biological molecules (Thomas, Abbas, & Matta, 1988).

Glycosylation Studies

In glycosylation studies, this compound serves as a key intermediate. It has been used to synthesize different disaccharides and trisaccharides, aiding in the exploration of glycosidic bond formation and carbohydrate chemistry, which is vital in numerous biological processes (Piskorz, Abbas, & Matta, 1984).

Mechanism of Action

Target of Action

It is known to be a substrate forUDP-GlcNAc:Gal1-beta-3GalNAc (GlcNAc-GalNAc)-6-beta-GlcNAc transferase and sialytransferase . These enzymes play crucial roles in the biosynthesis of complex carbohydrates and glycoproteins.

Mode of Action

The compound interacts with its target enzymes, serving as a substrate for the transferase reactions. This interaction leads to the addition of specific sugar moieties to the growing glycan chain, altering the structure and function of the resultant glycoprotein .

Biochemical Pathways

The compound is involved in the glycosylation pathways , specifically in the biosynthesis of complex carbohydrates and glycoproteins . The downstream effects of these pathways are diverse and depend on the specific cellular context, including cell-cell interaction, immune response modulation, and protein stability.

Result of Action

The molecular and cellular effects of the compound’s action would be primarily related to the alteration of glycan structures on glycoproteins. This could potentially influence various biological processes, including protein folding, stability, and cell-cell interactions .

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO11/c1-15(31)29-20-25(40-28-23(34)22(33)21(32)18(12-30)37-28)24-19(14-36-26(39-24)17-10-6-3-7-11-17)38-27(20)35-13-16-8-4-2-5-9-16/h2-11,18-28,30,32-34H,12-14H2,1H3,(H,29,31)/t18-,19-,20-,21+,22+,23-,24+,25-,26?,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRLFXLKFXJEJD-ONYJJJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724581
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90754-58-8
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-4,6-O-(phenylmethylene)-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90754-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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